Hupehenine
Overview
Description
Synthesis Analysis
The synthesis of Hupehenine derivatives, such as hupehenols A, B, and E, has been achieved starting from protopanaxadiol, a principal component of Panax notoginseng. This process involves notable synthetic steps including regioselective epoxide-opening reactions, regioselective acetylation, and a late-stage stereoselective oxa-Michael addition, leading to the creation of potent and selective human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors (Shao et al., 2016).
Molecular Structure Analysis
The molecular structure of Hupehenine and its derivatives has been elucidated through various spectroscopic methods, including NMR spectroscopy and mass spectrometry. Studies have shown that Hupehenine compounds are characterized by their complex octanordammarane triterpenoid structures, which play a crucial role in their bioactivity (Chen et al., 2015).
Chemical Reactions and Properties
Hupehenine undergoes a variety of chemical reactions that are pivotal in its biological functions and applications in synthesis. For instance, its interaction with different reagents and conditions can lead to the formation of novel derivatives with significant biological activities, showcasing its versatile chemical properties.
Physical Properties Analysis
The physical properties of Hupehenine, such as solubility, melting point, and stability, are crucial for its application in pharmacological studies. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been developed and validated for the determination of Hupehenine in biological samples, indicating its significant bioavailability and pharmacokinetic properties (Wen et al., 2015).
Scientific Research Applications
Cognitive Enhancement: Hupehenine, known as HupA, a cholinesterase inhibitor, has shown promise in improving cognitive deficits in animal models and demonstrated safety in clinical trials. This suggests its potential application in treating cognitive disorders (Wang, Yan, & Tang, 2006).
Anti-Cancer Properties: Research indicates that Hupehenine exhibits inhibitory effects on the proliferation of various human cancer cell lines, including lung cancer, chronic myeloid leukemia, and thyroid duct cancer (Zhang, Li, Ma, Wang, Yang, Chen, & Ye, 2021).
Bioactive Compound Research: A study on Fritillaria hupehensis, a source of Hupehenine, provided insights into flavonoid biosynthesis, which is significant for research into bioactive compounds with medicinal and pharmacological applications (Guo, Chen, Niu, & Lin, 2021).
Inhibition of 11α-Hydroxysteroid Dehydrogenase: Hupehenols B and E, related to Hupehenine, are found to be potent inhibitors of human 11α-hydroxysteroid dehydrogenase type 1, indicating potential therapeutic applications (Shao et al., 2016).
Therapeutic Potential in Neurodegenerative Disorders: HupA has shown promise as a therapeutic option for various disorders including dementia, Alzheimer's disease, and neurodegenerative disorders, underscoring its potential in neuropharmacology (Ferreira, Rodrigues, Fortuna, Falcão, & Alves, 2016).
Alzheimer's Disease Treatment: HupA has been identified as a potent, reversible, and selective inhibitor of acetylcholinesterase (AChE), showing potential as a therapeutic agent for Alzheimer's disease due to its memory-enhancing activities (Bai, Tang, & He, 2000).
Medical and Nutritional Value: Studies have shown that Malus hupehensis, another source of Hupehenine, possesses antioxidant, hypoglycemic, hypolipidemic, anti-cancer, and anti-inflammatory activities, highlighting its medical and nutritional significance (Li et al., 2023).
Transdermal Delivery System: Liposomes derived from Malus hupehensis extracts, which contain Hupehenine, show potential as novel transdermal systems for delivering antioxidant activity (Guo et al., 2020).
Pharmacokinetic Studies: The development of methods for determining Hupehenine in biological samples has facilitated pharmacokinetic studies, essential for understanding its bioavailability and distribution (Wen et al., 2015; Zhang et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,17R,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-26,29-30H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21-,22+,23-,24+,25-,26+,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMWYOKGHGSVSC-MSSYMPDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hupehenine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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